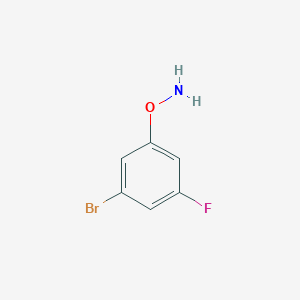

O-(3-Bromo-5-fluorophenyl)hydroxylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5BrFNO |

|---|---|

Molecular Weight |

206.01 g/mol |

IUPAC Name |

O-(3-bromo-5-fluorophenyl)hydroxylamine |

InChI |

InChI=1S/C6H5BrFNO/c7-4-1-5(8)3-6(2-4)10-9/h1-3H,9H2 |

InChI Key |

FUUDZIUZTXWVMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)ON |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of O 3 Bromo 5 Fluorophenyl Hydroxylamine

Transformations Involving the N-O Bond and Aryl Moiety

The reactivity of O-(3-Bromo-5-fluorophenyl)hydroxylamine is characterized by the interplay between the weak N-O bond, the nucleophilic amine group, and the electronically modified aryl ring. The presence of both a bromine and a fluorine atom imparts significant electron-withdrawing character to the phenyl ring, influencing its participation in various transformations.

O-Aryl hydroxylamines and their derivatives are known to undergo several types of sigmatropic rearrangements, which are pericyclic reactions involving the intramolecular migration of a sigma bond across a π-system. libretexts.org While various sigmatropic shifts are possible, rsc.orgresearchgate.net and researchgate.netresearchgate.net shifts are particularly common for N,O-diarylhydroxylamines and related structures. rsc.orgnih.gov For instance, the facile rearrangement of acyl O-hydroxylamines is a notable method for the ortho-selective amination of arene carboxylic acids. rsc.org

The mechanism of sigmatropic rearrangements in O-aryl hydroxylamine (B1172632) derivatives is often concerted, proceeding through a cyclic transition state. uh.edu For example, N,O-diarylhydroxylamines have been shown to favor a researchgate.netresearchgate.net sigmatropic shift. rsc.org In other cases, a cascade involving an initial O rsc.orgresearchgate.net sigmatropic shift followed by other rearrangements, such as the Smiles rearrangement, has been observed. rsc.org

The halogenation of the aryl ring significantly impacts the electronic properties of the molecule, which in turn influences the rearrangement pathways. The bromine and fluorine atoms on the this compound ring act as electron-withdrawing groups. In related systems, such as the rearrangement of acyl O-hydroxylamines, substrates with various halogen substituents, including poly-halogenated ones, have proven to be competent reactants. researchgate.net The electronic nature of the substituents can affect the stability of intermediates and the transition states, thereby influencing reaction rates and product distributions. For example, in sulfonium-aided biaryl synthesis involving a researchgate.netresearchgate.net sigmatropic rearrangement, the electronic effects of substituents on the aromatic rings were found to be crucial for the reaction's efficiency. soton.ac.uk

The synthetic utility of rearrangement reactions involving O-aryl hydroxylamines lies in their ability to generate complex molecular architectures. A key application is the formation of new C–N bonds, leading to substituted anilines and other valuable nitrogen-containing compounds. rsc.orgresearchgate.net For example, the rearrangement of O-acylated derivatives can provide direct access to ortho-aminated arenes, which are important synthetic precursors.

| Reaction Type | Proposed Reactant | Expected Major Product | Reference for Analogy |

|---|---|---|---|

| Acyl Group Migration | N-Acyl-O-(3-bromo-5-fluorophenyl)hydroxylamine | 2-Amino-4-bromo-6-fluorophenyl ester | rsc.orgresearchgate.net |

| researchgate.netresearchgate.net-Sigmatropic Shift | O-(3-Bromo-5-fluorophenyl)-N-arylhydroxylamine | 2-Amino-4-bromo-6-fluorophenyl-2'-hydroxybiphenyl derivative | rsc.orgnih.gov |

The hydroxylamine functional group is redox-active. It can be oxidized to form nitroso compounds or nitroxyl (B88944) radicals, or reduced to the corresponding amine.

Oxidation: The oxidation of N-aryl hydroxylamines typically yields nitrosoarenes. For example, N-phenylhydroxylamine is oxidized by dichromate to give nitrosobenzene. wikipedia.org In other contexts, hydroxylamines can be oxidized by reactive oxygen species (ROS) to produce nitric oxide (NO). nih.gov The oxidation process often involves radical intermediates. The bond dissociation enthalpy (BDE) of the O-H bond in N-substituted hydroxylamines is a key factor in their reactivity as antioxidants or oxidation catalysts. researchgate.netacs.org For this compound, oxidation would likely proceed via one-electron transfer to form a radical intermediate, which could then be further transformed into the corresponding 1-bromo-3-fluoro-5-nitrosobenzene.

Reduction: The reduction of the N-O bond in O-aryl hydroxylamines leads to the formation of anilines and the corresponding phenol (B47542). This transformation is effectively a cleavage of the N-O bond. Catalytic reduction of nitroarenes often proceeds through an aryl hydroxylamine intermediate, which is then further reduced to the aniline. nih.govnih.gov Achieving the selective reduction of the N-O bond in this compound to yield 3-bromo-5-fluoroaniline (B180217) would require careful selection of reagents to avoid over-reduction or cleavage of the aryl-halide bonds. Common methods for reducing similar functionalities include catalytic hydrogenation or the use of metal-based reducing agents. nih.govyoutube.com A significant challenge in the reduction of related compounds like oximes is preventing the reductive cleavage of the N-O bond that leads to primary amine side products. nih.gov

Nucleophilic Reactivity: this compound possesses two potential nucleophilic centers: the nitrogen and the oxygen atoms of the hydroxylamine group. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking a variety of electrophiles. This reactivity is fundamental to the derivatization of hydroxylamines, such as in alkylation or acylation reactions. organic-chemistry.org Similarly, the oxygen atom can also exhibit nucleophilic character, particularly in reactions like O-alkylation and O-arylation. organic-chemistry.org The relative nucleophilicity of the N versus O atom can be modulated by the choice of electrophile, solvent, and the use of protecting groups.

Electrophilic Reactivity: While the hydroxylamine group itself is primarily nucleophilic, its derivatives can be powerful electrophilic aminating agents. wiley-vch.de After activation, for example by conversion to an O-sulfonyl or O-acyl derivative, the nitrogen atom becomes susceptible to attack by nucleophiles. This strategy is employed in copper-catalyzed electrophilic amination reactions where O-acyl hydroxylamines react with diorganozinc reagents to form tertiary amines. wiley-vch.de Therefore, derivatives of this compound could potentially be used to transfer the substituted aryloxyamino moiety to various carbon and heteroatom nucleophiles.

Rearrangement Reactions (e.g.,[1][1]-Sigmatropic Rearrangements)

Functional Group Interconversions and Derivatizations of this compound

The structure of this compound offers multiple sites for functional group interconversion and derivatization, enabling the synthesis of a diverse range of compounds. ub.eduorganic-chemistry.orgimperial.ac.uk

Derivatization of the Hydroxylamine Moiety: The -ONH₂ group is the primary site for derivatization.

N-Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base will readily form N-acyl or N-sulfonyl derivatives. These reactions transform the basic amine into a neutral amide or sulfonamide, modifying the compound's chemical properties and providing precursors for rearrangement reactions.

Oxime Formation: Condensation with aldehydes or ketones yields the corresponding O-aryl oximes. This reaction is a standard method for characterizing carbonyl compounds. researchgate.net

Silylation: Treatment with silylating agents, such as trimethylchlorosilane, can protect the hydroxylamine group, increasing its stability and volatility for analytical purposes like gas chromatography. nih.govlibretexts.org

Modification of the Aryl Ring: The bromo and fluoro substituents on the phenyl ring also direct its reactivity.

Cross-Coupling Reactions: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions could be employed to introduce new carbon-carbon or carbon-nitrogen bonds at this position, allowing for significant structural elaboration.

Nucleophilic Aromatic Substitution (SNAr): While the ring is electron-deficient due to the halogens, SNAr reactions are generally difficult on halobenzenes unless there is strong activation by other groups (like a nitro group) in the ortho or para position. Therefore, direct substitution of the fluorine or bromine by common nucleophiles would likely require harsh conditions.

| Functional Group | Reagent/Condition | Product Type | Reference for Analogy |

|---|---|---|---|

| -ONH₂ | Acetyl Chloride, Base | N-acetyl derivative | libretexts.org |

| -ONH₂ | Benzaldehyde | O-aryl oxime | wikipedia.orgresearchgate.net |

| Aryl-Br | Arylboronic acid, Pd catalyst, Base (Suzuki Coupling) | Biphenyl derivative | organic-chemistry.org |

| Aryl-Br | Amine, Pd catalyst, Base (Buchwald-Hartwig Amination) | Diaminophenyl derivative | organic-chemistry.orgorganic-chemistry.org |

Reactions at the Nitrogen Atom (e.g., Acylation, Alkylation)

The nitrogen atom of the hydroxylamine moiety in this compound is a primary site for nucleophilic attack, readily undergoing reactions such as acylation and alkylation.

Acylation:

Acylation of this compound can be achieved using various acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) would yield the corresponding N-acetylated product. The general conditions for such transformations often involve inert solvents and controlled temperatures to manage the exothermic nature of the reaction.

| Acylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetic Anhydride | Pyridine | Dichloromethane | 0 to 25 | N-acetyl-O-(3-bromo-5-fluorophenyl)hydroxylamine | Not Reported | [General procedure based on mdpi.comtuttee.co] |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | 0 to 25 | N-benzoyl-O-(3-bromo-5-fluorophenyl)hydroxylamine | Not Reported | [General procedure based on nih.gov] |

Note: The data in this table is illustrative and based on general procedures for the acylation of hydroxylamines, as specific data for this compound is not available.

Alkylation:

Alkylation of the nitrogen atom in this compound can be accomplished using alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The choice of base and solvent is crucial for achieving good yields and selectivity, with common choices including potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl Iodide | K2CO3 | DMF | 25 | N-methyl-O-(3-bromo-5-fluorophenyl)hydroxylamine | Not Reported | [General procedure based on mdpi.comresearchgate.net] |

| Benzyl Bromide | NaH | THF | 0 to 25 | N-benzyl-O-(3-bromo-5-fluorophenyl)hydroxylamine | Not Reported | [General procedure based on researchgate.net] |

Note: This table presents plausible reaction conditions for the alkylation of this compound based on established methods for similar compounds, as specific experimental data is not available.

Reactions Involving the Bromine and Fluorine Substituents (e.g., Cross-Coupling, Aromatic Substitution)

The bromine and fluorine atoms on the aromatic ring of this compound offer opportunities for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions, as well as nucleophilic aromatic substitution.

Cross-Coupling Reactions:

The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This method allows for the formation of a new carbon-carbon bond at the position of the bromine atom. The choice of ligand for the palladium catalyst is critical for the efficiency of the reaction.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond by coupling this compound with an amine in the presence of a palladium catalyst and a base. This would result in the substitution of the bromine atom with an amino group.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 90 | O-(3-fluoro-5-phenylphenyl)hydroxylamine | Not Reported | [Based on general procedures nih.govnih.gov] |

| Buchwald-Hartwig | Aniline | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 | O-(3-anilino-5-fluorophenyl)hydroxylamine | Not Reported | [Based on general procedures organic-chemistry.org] |

Note: The presented data is based on general methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions on similar aryl bromides, as specific data for this compound is not available.

Aromatic Substitution:

The fluorine atom, being highly electronegative, can participate in nucleophilic aromatic substitution (SNA) reactions, particularly if the aromatic ring is further activated by electron-withdrawing groups. However, given the substitution pattern of this compound, such reactions might require harsh conditions.

Kinetic Studies and Reaction Pathway Elucidation

Understanding the kinetics and reaction pathways of transformations involving this compound is crucial for optimizing reaction conditions and maximizing yields and selectivity.

Determination of Rate-Determining Steps and Intermediates

For palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. The rate-determining step can vary depending on the specific substrates, catalyst, ligand, and reaction conditions.

Oxidative Addition: In many palladium-catalyzed reactions involving aryl bromides, the oxidative addition of the aryl bromide to the palladium(0) complex is the rate-determining step. researchgate.net The rate of this step is influenced by the electronic properties of the aryl bromide and the nature of the phosphine (B1218219) ligand on the palladium catalyst.

Reductive Elimination: In some cases, particularly in Buchwald-Hartwig amination, the reductive elimination of the product from the palladium(II) intermediate can be the rate-limiting step. This step is often influenced by the steric and electronic properties of the ligand and the substituents on the aryl ring.

The identification of reaction intermediates is often achieved through spectroscopic techniques such as NMR and mass spectrometry, which can provide evidence for the formation of transient palladium-containing species.

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of reactions involving this compound are highly dependent on the reaction conditions.

Temperature: Temperature can have a significant impact on both the reaction rate and selectivity. In cross-coupling reactions, higher temperatures can sometimes lead to side reactions or catalyst decomposition.

Base: The choice and stoichiometry of the base are critical in both cross-coupling and N-alkylation/acylation reactions. In Suzuki-Miyaura reactions, the base activates the boronic acid for transmetalation. nih.gov In Buchwald-Hartwig amination, the base is required for the deprotonation of the amine.

Ligand: In palladium-catalyzed reactions, the phosphine ligand plays a crucial role in determining the reactivity and selectivity of the catalyst. The steric bulk and electronic properties of the ligand can influence the rates of oxidative addition and reductive elimination. researchgate.netnih.gov

Strategic Applications of O 3 Bromo 5 Fluorophenyl Hydroxylamine in Advanced Organic Synthesis

O-(3-Bromo-5-fluorophenyl)hydroxylamine as a Versatile Synthetic Building Block

This compound serves as a highly valuable and multifaceted intermediate in organic chemistry. Its utility stems from the inherent reactivity of the hydroxylamine (B1172632) group, which readily participates in reactions to form nitrogen-oxygen bonds, and the presence of bromo and fluoro substituents on the aromatic ring. These halogens act as synthetic handles, allowing for further molecular elaboration through various cross-coupling reactions, thereby enabling the construction of intricate molecular architectures.

Precursor for N-O Bond Containing Systems and Related Heterocycles

The primary application of O-arylhydroxylamines, including the 3-bromo-5-fluoro substituted variant, is in the synthesis of heterocycles containing an N-O bond. These compounds are key precursors for a range of valuable heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science.

While the use of O-arylhydroxylamines is a well-established route for benzofuran synthesis, its application in direct indole synthesis is less common.

Benzofurans: A direct and efficient method for synthesizing benzofurans involves the reaction of O-arylhydroxylamine hydrochlorides with ketones in the presence of an acid catalyst, such as methanesulfonic acid. organic-chemistry.org This one-pot reaction proceeds through a proposed sequence of condensation, chapman.educhapman.edu-sigmatropic rearrangement, cyclization, and subsequent elimination of ammonia to yield the benzofuran product in good to excellent yields. organic-chemistry.org This method obviates the need for pre-forming oxime ethers, simplifying the synthetic process. organic-chemistry.org

Given this established methodology, this compound is an ideal precursor for the synthesis of 4-bromo-6-fluorobenzofuran derivatives. The reaction is versatile, accommodating both cyclic and acyclic ketones, which allows for a wide range of substitutions on the furan ring of the final product.

Table 1: Examples of Benzofuran Synthesis from O-Arylhydroxylamines and Ketones

| O-Arylhydroxylamine Precursor | Ketone | Resulting Benzofuran Product |

|---|---|---|

| O-Phenylhydroxylamine | Cyclohexanone | 1,2,3,4-Tetrahydrodibenzofuran |

| O-(4-Chlorophenyl)hydroxylamine | Acetone | 5-Chloro-2-methylbenzofuran |

| This compound | Butan-2-one | 4-Bromo-6-fluoro-2,3-dimethylbenzofuran (Predicted) |

| O-Phenylhydroxylamine | 1-Phenyl-1-propanone | 3-Methyl-2-phenylbenzofuran |

This table illustrates the general reaction scope. Specific yields for the 3-bromo-5-fluoro derivative would require experimental validation.

Indoles: The synthesis of 3-substituted indoles is a cornerstone of organic chemistry, with numerous methods developed for their construction. chapman.edunih.govacademie-sciences.frscirp.org Common strategies include the Fischer, Bischler, and Larock indole syntheses. While these methods are robust, the direct use of O-arylhydroxylamines as a primary building block for the indole core is not a widely documented mainstream approach. The reactivity of the hydroxylamine moiety is typically directed towards N-O heterocycle formation rather than the C-N bond formation characteristic of indole synthesis.

This compound is a key starting material for various five- and six-membered nitrogen-oxygen containing heterocycles.

Isoxazolidines: The isoxazolidine ring is commonly synthesized via a 1,3-dipolar cycloaddition reaction. nih.gov In this process, a nitrone (the 1,3-dipole) reacts with an alkene (the dipolarophile). This compound can be readily converted to a nitrone, such as N-(3-Bromo-5-fluorophenyl)methanimine oxide, through condensation with an aldehyde. This in-situ generated nitrone can then react with various alkenes to produce a library of 2-(3-Bromo-5-fluorophenyl)-substituted isoxazolidines. nih.gov

Isoxazolines: Isoxazolines, another important class of N-O heterocycles, can be synthesized from hydroxylamine derivatives. isca.meresearchgate.net A common method involves the reaction of hydroxylamine hydrochloride with α,β-unsaturated ketones (chalcones). isca.me This reaction typically proceeds via condensation to form an oxime, followed by intramolecular cyclization. This compound can be utilized in similar reaction schemes, reacting with appropriate precursors to yield isoxazolines bearing the 3-bromo-5-fluorophenyl substituent. For instance, reaction with allenic or acetylenic nitriles can lead to the formation of aminoisoxazoles. rsc.org

1,2-Oxazinanes: While the synthesis of five-membered rings like isoxazolidines and isoxazolines from hydroxylamines is very common, the formation of the corresponding six-membered 1,2-oxazinane ring is also a known transformation. These syntheses often rely on cycloaddition reactions with different starting materials or ring-closing metathesis strategies. The application of this compound in these specific syntheses is plausible but not as extensively documented as for its five-membered counterparts.

Role in the Construction of Complex Molecular Architectures and Scaffolds

The true synthetic power of this compound is realized when considering its role in building complex molecules. The initial heterocycle synthesis provides a core scaffold which can be further functionalized. The bromine and fluorine atoms on the phenyl ring are not merely passive substituents; they are strategic functional groups that open avenues for advanced molecular engineering.

The bromine atom is particularly valuable as it can participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the attachment of various aryl, alkyl, or alkynyl groups at this position, significantly increasing the molecular complexity. The fluorine atom, while less reactive in cross-coupling, influences the electronic properties of the ring and can be important for modulating the biological activity of the final molecule.

Therefore, a synthetic strategy could involve:

Using this compound to form a benzofuran or isoxazolidine core.

Employing the bromo substituent in a subsequent cross-coupling reaction to append a new, complex fragment.

This two-stage approach allows for the rapid construction of diverse and complex molecular architectures based on a common heterocyclic scaffold.

Catalytic Applications and Reagent Development

The utility of chemical compounds can extend beyond their role as stoichiometric building blocks into the realm of catalysis.

This compound in Catalytic Cycles (e.g., as a ligand, additive, or transient species)

A comprehensive search of the scientific literature does not reveal specific examples of this compound being employed as a ligand for a metal catalyst, a reaction additive, or as a transient species within a catalytic cycle. While hydroxylamine derivatives can, in principle, coordinate to metal centers or influence reaction pathways, the application of this particular substituted hydroxylamine in catalysis is not a well-documented area of research. Its primary and well-established role remains that of a key precursor in the synthesis of heterocyclic compounds.

Development of this compound-Derived Reagents for Specific Transformations

The strategic modification of this compound can, in principle, lead to a variety of specialized reagents for advanced organic synthesis. While specific reagents derived directly from this compound are not extensively documented in dedicated studies, the known reactivity of analogous O-arylhydroxylamines provides a strong basis for predicting their potential applications. The presence of both bromo and fluoro substituents on the phenyl ring significantly influences the electronic properties of the molecule, rendering the N-O bond susceptible to cleavage and facilitating the generation of reactive intermediates. This section explores the prospective development of such reagents and their application in specific chemical transformations, drawing parallels from well-established hydroxylamine chemistry.

One of the most promising avenues for the development of reagents from this compound is in the area of electrophilic amination . O-substituted hydroxylamines are precursors to electrophilic aminating agents, which are valuable for the introduction of nitrogen-containing functional groups into organic molecules. wikipedia.orgnih.gov By acylating the nitrogen atom of this compound, a range of N-acyl-O-(3-bromo-5-fluorophenyl)hydroxylamines could be synthesized. These N-acyl derivatives, upon activation, can serve as sources of electrophilic "NH" or "NR" synthons.

For instance, treatment with a strong base could generate a nitrenoid-like species, which could then react with a variety of nucleophiles. The electron-withdrawing nature of the 3-bromo-5-fluorophenyl group would stabilize the resulting aryloxide leaving group, thereby promoting the desired transformation. The table below outlines potential N-acyl derivatives and their hypothetical applications in electrophilic amination reactions.

Table 1: Potential N-Acyl-O-(3-bromo-5-fluorophenyl)hydroxylamine-Derived Reagents for Electrophilic Amination

| Derived Reagent | Activating Agent/Conditions | Potential Transformation | Product Class |

| N-Boc-O-(3-bromo-5-fluorophenyl)hydroxylamine | Base (e.g., NaH, KHMDS) | Amination of enolates | α-Amino ketones/esters |

| N-Tosyl-O-(3-bromo-5-fluorophenyl)hydroxylamine | Base or Lewis acid | Aziridination of alkenes | N-Tosyl aziridines |

| N-Acetyl-O-(3-bromo-5-fluorophenyl)hydroxylamine | Metal catalyst (e.g., Rh, Ru) | C-H amination of arenes | N-Aryl acetamides |

| N-(Trifluoroacetyl)-O-(3-bromo-5-fluorophenyl)hydroxylamine | Photochemical activation | Intramolecular amination of C-H bonds | N-Heterocycles |

Furthermore, this compound could be utilized in transition metal-catalyzed reactions to generate reactive intermediates for specific transformations. The N-O bond of O-arylhydroxylamines can undergo oxidative addition to low-valent transition metals, such as palladium or rhodium, to form metal-nitrenoid species. nih.gov These intermediates are highly reactive and can participate in a variety of bond-forming reactions.

The development of chiral ligands for these metal catalysts could enable enantioselective transformations, a critical aspect of modern synthetic chemistry. For example, a chiral palladium complex could react with this compound to generate a chiral palladium nitrenoid, which could then mediate the asymmetric amination of C-H bonds or the enantioselective aziridination of prochiral olefins.

Table 2: Potential Metal-Catalyzed Transformations Utilizing this compound

| Metal Catalyst | Ligand Type | Reactive Intermediate | Specific Transformation | Anticipated Product |

| Pd(0) | Chiral phosphine (B1218219) | Chiral Pd-nitrenoid | Asymmetric C-H amination | Chiral amines |

| Rh(II) | Chiral carboxylate | Chiral Rh-nitrenoid | Asymmetric aziridination | Chiral aziridines |

| Cu(I) | N-heterocyclic carbene | Cu-nitrenoid | Amination of alkynes | Ynamides |

| Fe(II) | Porphyrin | Fe-nitrenoid | Intramolecular amidation | Lactams |

In addition to serving as a precursor to aminating reagents, the structural framework of this compound could be incorporated into the design of novel organocatalysts. The hydroxylamine moiety can participate in hydrogen bonding and other non-covalent interactions, which are key to the function of many organocatalysts. By appending a catalytically active group to the this compound scaffold, it may be possible to develop new catalysts for a range of asymmetric transformations.

Computational and Theoretical Investigations of O 3 Bromo 5 Fluorophenyl Hydroxylamine

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of O-(3-bromo-5-fluorophenyl)hydroxylamine. rsc.orgtdtu.edu.vnresearchgate.net These calculations help in elucidating the fundamental properties that govern its stability and chemical nature.

The reactivity of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgtaylorandfrancis.comwikipedia.orgyoutube.comacs.org The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its capacity to accept electrons. taylorandfrancis.com The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. taylorandfrancis.com

For this compound, the presence of two electron-withdrawing halogen substituents, bromine and fluorine, is expected to significantly influence the FMO energies. These electronegative atoms tend to lower both the HOMO and LUMO energy levels by withdrawing electron density from the aromatic ring. researchgate.net This effect can enhance the molecule's electrophilic character. The precise energy values and the spatial distribution of these orbitals depend on the specific positions of the substituents on the phenyl ring.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.50 |

| HOMO-LUMO Gap (ΔE) | 5.35 |

Note: The data presented are representative values for a structurally similar compound and serve for illustrative purposes. Specific calculations are required to determine the exact values for this compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. drugdesign.orgutdallas.eduijpsr.comchemistrysteps.com For this compound, rotations around the C-O and O-N bonds result in various conformers with different energies. The relative stability of these conformers is determined by a combination of steric hindrance and intramolecular interactions. utdallas.edu

A significant intramolecular interaction that could influence the preferred conformation is a potential hydrogen bond between the hydrogen atom of the hydroxylamine's -OH or -NH group and the adjacent fluorine atom on the ring. nih.gov Quantum chemical calculations can model these interactions and determine their strength. nih.gov For instance, studies on other fluorinated compounds have demonstrated the existence of OH···F intramolecular hydrogen bonds, which can stabilize certain conformations. nih.gov Additionally, steric repulsion between the relatively bulky bromine atom and the hydroxylamine (B1172632) moiety can destabilize certain rotational arrangements, further influencing the molecule's conformational landscape.

Mechanistic Elucidation through Advanced Computational Methods

Advanced computational methods are indispensable for mapping out the intricate details of reaction mechanisms, providing a molecular-level understanding of how chemical transformations occur. rsc.orgrsc.org

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state. beilstein-journals.orgresearchgate.netumn.edu The energy required to reach this state is the activation energy or energy barrier, which is a critical factor in determining the reaction rate. umn.edu Computational chemists use various algorithms to locate the precise geometry of transition states on the potential energy surface. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction pathway can be mapped, and an energy profile can be constructed. nih.govacs.org This profile provides a comprehensive view of the reaction mechanism, illustrating the energy changes that occur as the reaction progresses. For example, in the Bamberger rearrangement of N-phenylhydroxylamines, computational studies have been used to trace the reaction pathway and calculate the energies of the involved species, clarifying the reaction mechanism. beilstein-journals.org Similarly, for the synthesis of heterocyclic compounds like carbazoles or indoles from O-arylhydroxylamine precursors, energy profiles can distinguish between different plausible mechanistic pathways (e.g., concerted vs. stepwise) and predict the major products. organic-chemistry.org

Prediction of Reactivity and Selectivity using Theoretical Descriptors

Quantum chemical calculations can provide a set of theoretical descriptors that quantify various aspects of a molecule's reactivity. mdpi.com These descriptors are useful for predicting how a molecule will behave in a chemical reaction.

Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), are derived from the HOMO and LUMO energies. researchgate.net They provide a general measure of a molecule's stability and reactivity. For this compound, the electron-withdrawing nature of the halogen substituents would likely result in a higher electrophilicity index, suggesting a greater susceptibility to attack by nucleophiles.

Quantitative Structure-Activity Relationships (QSAR) in Hydroxylamine Chemistry

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific chemical property. sciepub.comnih.gov In the context of hydroxylamine chemistry, QSAR models can be invaluable for predicting the properties of new derivatives without the need for extensive empirical testing. nih.gov For a molecule like this compound, a QSAR study would involve calculating a series of molecular descriptors that quantify its structural, physicochemical, and electronic features.

The process involves creating a dataset of related hydroxylamine compounds with known activities (e.g., enzyme inhibition, toxicity, or reaction rates) and calculating their molecular descriptors. Statistical methods are then used to build a model that links these descriptors to the observed activity. nih.gov Key molecular descriptors relevant for a QSAR study of this compound would likely include:

Electronic Descriptors: These describe the electron distribution in the molecule. The presence of electronegative bromine and fluorine atoms significantly influences the aromatic ring's electron density. Descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges would be critical. sciepub.com For instance, the electrostatic potential is a key factor in describing halogen bonding, a significant interaction for this molecule. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Parameters like molecular volume, surface area, and specific steric indices would quantify the bulk introduced by the bromo and fluoro substituents, which can influence how the molecule fits into a binding site.

Hydrophobic Descriptors: The lipophilicity of a compound, often represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is crucial for predicting its behavior in biological systems. The halogen substituents on the phenyl ring would have a pronounced effect on this value.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its size, shape, and degree of branching.

A hypothetical QSAR model for a series of related O-arylhydroxylamines could take a form like:

Activity = c0 + (c1 * LogP) + (c2 * LUMO) + (c3 * Molecular Volume)

Where the coefficients (c1, c2, c3) are determined by statistical regression. Such a model, once validated, could predict the activity of this compound based on its calculated descriptor values.

| Descriptor Class | Specific Examples | Relevance to the Compound's Structure |

|---|---|---|

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges, Electrostatic Potential | Describes the influence of electronegative Br and F atoms on reactivity and intermolecular interactions like halogen bonding. |

| Steric | Molecular Weight, Molar Volume, Surface Area | Quantifies the size and shape, which are critical for receptor binding and steric hindrance in reactions. |

| Hydrophobicity | LogP, Water Solubility | Predicts membrane permeability and distribution in biological systems; significantly impacted by halogenation. |

| Topological | Connectivity Indices, Wiener Index | Encodes information about molecular connectivity and branching, affecting overall molecular shape and properties. |

Computational Screening for Novel Reactions and Catalysts

Computational screening, often called virtual screening, is a powerful technique used to explore vast chemical spaces to identify promising candidates for a specific purpose, thereby saving significant time and resources compared to physical experiments. international-pharma.comresearchgate.netcresset-group.com For this compound, this methodology could be applied to discover novel synthetic routes, predict reaction outcomes, or identify optimal catalysts.

The process typically involves:

Library Generation: Creating a virtual library of potential reactants, reagents, or catalysts. mdpi.com

Simulation: Using computational chemistry methods, such as Density Functional Theory (DFT), to simulate the proposed reaction. This involves calculating the energies of reactants, products, and, most importantly, the transition states. sciepub.com

Analysis and Ranking: The calculated energy barriers (activation energies) are used to predict reaction feasibility and rates. Candidates that lead to lower energy barriers are considered more promising.

For this compound, computational screening could be used to:

Predict Sites of Reactivity: The molecule has several potential reactive sites, including the hydroxylamine moiety (-ONH2), and the aromatic ring, which is activated for certain substitutions. DFT calculations can determine the most likely sites for electrophilic or nucleophilic attack.

Screen for Cross-Coupling Catalysts: The bromine atom on the phenyl ring makes it a suitable substrate for various cross-coupling reactions (e.g., Suzuki, Heck). Virtual screening could test a library of palladium or copper-based catalysts to identify which ligand-metal combination would provide the highest efficiency and selectivity for a desired transformation.

Explore Novel Cycloadditions: The reactivity of the hydroxylamine group could be explored in cycloaddition reactions. Computational screening could predict the feasibility and regioselectivity of reactions with various dipolarophiles.

| Catalyst System | Proposed Reaction | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |

|---|---|---|---|

| Catalyst A (e.g., Pd(PPh3)4) | Suzuki Coupling | 18.5 | High |

| Catalyst B (e.g., Pd(OAc)2/SPhos) | Suzuki Coupling | 15.2 | Very High |

| Catalyst C (e.g., CuI) | Buchwald-Hartwig Amination | 25.8 | Moderate |

| Thermal (No Catalyst) | [3+2] Cycloaddition | 35.1 | Low (Requires high temperature) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations (if applicable) for Solvent Effects or Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. youtube.com This technique allows researchers to understand the dynamic evolution of a system, providing deep insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.govnih.gov

For a relatively small molecule like this compound, MD simulations would be highly applicable for investigating:

Conformational Landscapes: The molecule has rotational freedom around the C-O and O-N single bonds. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations (lowest energy states) and the energy barriers between them. This is crucial as the molecule's conformation can dictate its reactivity and ability to bind to a biological target.

Solvent Effects: The behavior of a molecule can change dramatically in different solvents. MD simulations explicitly model the interactions between the solute (this compound) and a large number of solvent molecules (e.g., water, DMSO, methanol). nih.gov This can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute, particularly around the polar hydroxylamine group and the halogen atoms.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the -NH2 and -O- groups and protic solvent molecules.

Hydrophobic Interactions: How the halogenated aromatic ring interacts with nonpolar or aqueous environments.

An MD simulation setup would involve placing a single molecule of this compound in a periodic box filled with solvent molecules. nih.gov The system's trajectory would be calculated over nanoseconds, allowing for the analysis of properties like Root Mean Square Deviation (RMSD) to assess structural stability and Radial Distribution Functions (RDF) to understand solvation structure. rsc.org The insights gained are critical for understanding reaction mechanisms in solution and predicting how the molecule will behave in a complex biological medium.

| Parameter/Analysis | Description | Insights Gained |

|---|---|---|

| Force Field | A set of empirical energy functions (e.g., AMBER, CHARMM) used to calculate forces between atoms. | Defines the physical model for the simulation. |

| Solvent Model | Explicit representation of solvent molecules (e.g., TIP3P for water). | Allows for the direct simulation of solute-solvent interactions. |

| Simulation Time | Typically in the range of nanoseconds (ns) to microseconds (µs). | Determines the timescale of dynamic processes that can be observed. |

| Analysis: RMSD | Root Mean Square Deviation of atomic positions over time. | Measures the stability of the molecule's conformation. |

| Analysis: RDF | Radial Distribution Function. | Characterizes the structure of the solvent shell around specific atoms (e.g., N, O, Br). |

| Analysis: Dihedral Angles | Monitoring the rotation around C-O and O-N bonds. | Identifies preferred molecular conformations and rotational energy barriers. |

Future Directions and Emerging Research Avenues for O 3 Bromo 5 Fluorophenyl Hydroxylamine

Exploration of New Synthetic Pathways and Atom-Economical Processes

The pursuit of green and sustainable chemistry has placed a strong emphasis on the principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.comjocpr.com Future research into the synthesis of O-(3-Bromo-5-fluorophenyl)hydroxylamine will likely prioritize the development of more atom-economical methods.

Current synthetic strategies for O-arylhydroxylamines often involve multi-step sequences that may not be optimally efficient. primescholars.com Emerging research avenues aim to overcome these limitations. For instance, catalytic reduction of the corresponding nitroaromatic precursors is a promising approach. rsc.orgresearchgate.net Supported platinum catalysts have demonstrated high yields in the selective hydrogenation of various substituted nitroaromatics to N-aryl hydroxylamines. rsc.org Another area of exploration is the direct conversion of carboxylic acids into alkylhydroxylamines through organo-photoredox catalysis, a method that could be adapted for aryl derivatives. researchgate.netthieme.de

Key areas for future investigation include:

Direct C-H Amination: Developing methods for the direct introduction of the hydroxylamine (B1172632) moiety onto the bromo-fluorophenyl core would represent a significant leap in efficiency by eliminating pre-functionalization steps.

Catalytic N-O Bond Formation: Investigating novel catalytic routes for the formation of the N-O bond could provide more direct and waste-free pathways. mdpi.com

Isomerization and Rearrangement Reactions: Utilizing ruthenium catalysts for the isomerization of propargyl alcohols into α,β-unsaturated carbonyls is an example of a highly atom-economical transformation that could inspire new synthetic designs. jk-sci.com

By focusing on catalytic and one-pot procedures, chemists can design syntheses that are not only more efficient but also more environmentally benign. jocpr.com

Table 1: Comparison of Synthetic Approaches for Hydroxylamines

| Method | Advantages | Disadvantages | Potential for Atom Economy |

|---|---|---|---|

| Nitroarene Reduction | High yields, well-established. rsc.org | May require inhibitors to prevent over-reduction to anilines. mdpi.com | High |

| Electrophilic Amination | Versatile for various substrates. wikipedia.org | Can involve stoichiometric reagents, generating waste. primescholars.com | Moderate to High |

| Palladium-Catalyzed O-Arylation | Broad substrate scope, short reaction times. organic-chemistry.org | Catalyst and ligand costs can be high. | High |

| Photoredox Catalysis | Mild reaction conditions, uses light as a reagent. researchgate.netthieme.de | May require specific photocatalysts and setups. | High |

Development of Novel Catalytic Systems for O-Arylhydroxylamine Transformations

Catalysis is fundamental to modern organic synthesis, and the development of novel catalytic systems is crucial for enhancing the reactivity and selectivity of transformations involving this compound. Future research will likely focus on creating more robust, efficient, and selective catalysts for C-N and C-O bond-forming reactions.

Palladium-catalyzed cross-coupling reactions have proven effective for the O-arylation of hydroxylamine equivalents, offering broad substrate scope and short reaction times. organic-chemistry.org The use of bulky biarylphosphine ligands has been instrumental in promoting these transformations under mild conditions. organic-chemistry.org Similarly, copper-catalyzed systems are widely used for N-arylation and amination reactions. organic-chemistry.orgnih.gov

Emerging research directions in this area include:

Ligand Design: The synthesis and application of new ligands, such as anionic N1,N2-diarylbenzene-1,2-diamine ligands for copper catalysis, can expand the scope of amination reactions to include base-sensitive substrates. nih.gov

Non-Noble Metal Catalysis: Exploring catalysts based on earth-abundant and less toxic metals like iron can provide more sustainable alternatives to palladium and platinum. nih.gov

Asymmetric Catalysis: For applications in pharmaceuticals, the development of chiral catalysts for the enantioselective transformation of this compound is a significant goal. This could involve chiral biphosphine ligands in copper-hydride catalyzed hydroamination. researchgate.net

Dual-Function Catalysts: Designing catalysts that can promote multiple transformations in a single pot (tandem catalysis) would significantly improve synthetic efficiency.

These advancements will enable more precise control over chemical reactions, allowing for the synthesis of complex molecules with high selectivity and yield.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. ijprajournal.comresearchgate.net Integrating the synthesis and subsequent reactions of this compound into flow systems is a key area for future development. Continuous-flow technology has already been successfully applied to the selective hydrogenation of nitroarenes to N-arylhydroxylamines, demonstrating its potential. mdpi.com

Automated synthesis platforms, which combine robotics with data-driven algorithms, can dramatically accelerate the pace of chemical discovery. nih.govyoutube.com These systems can perform high-throughput screening of reaction conditions to quickly identify optimal parameters for the synthesis and functionalization of this compound. youtube.com

Future research in this domain will focus on:

Development of Flow Reactors: Designing specialized microreactors and packed-bed reactors tailored for reactions involving this compound, potentially handling solids and multiphase systems. researchgate.netnih.gov

Real-Time Analytics: Integrating in-line analytical techniques (e.g., spectroscopy) into flow systems to allow for real-time monitoring and optimization of reaction parameters.

AI-Driven Synthesis: Utilizing artificial intelligence and machine learning algorithms to predict reaction outcomes and autonomously design multi-step synthetic routes on automated platforms like the SynFini™ system. nih.govyoutube.com

The convergence of flow chemistry and automation promises to revolutionize how complex molecules derived from this compound are synthesized, making the process faster, safer, and more efficient.

Expansion of Synthetic Utility in Diversified Chemical Applications

The unique substitution pattern of this compound makes it a valuable precursor for a wide range of chemical applications, particularly in the life sciences. The trifluoromethylpyridine moiety, for example, is a key structural motif in numerous active agrochemical and pharmaceutical ingredients. nih.govresearchgate.net

Future research will aim to expand the synthetic utility of this compound in several key areas:

Medicinal Chemistry: The hydroxylamine functional group is found in a number of biologically active molecules. thieme.de Trisubstituted hydroxylamines have been incorporated into EGFR inhibitors for non-small-cell lung cancer, demonstrating their potential in drug design. nih.gov The bromo- and fluoro-substituents on the phenyl ring of this compound can be used to fine-tune the pharmacokinetic properties of new drug candidates.

Agrochemicals: Halogenated pyridine (B92270) derivatives are crucial intermediates in the synthesis of modern pesticides and herbicides. nih.govnbinno.com this compound could serve as a key building block for novel crop protection agents with improved efficacy and environmental profiles.

Heterocyclic Chemistry: As a versatile nitrogen source, this compound can be used in the synthesis of a variety of nitrogen-containing heterocycles, which are core structures in many bioactive compounds. This includes the synthesis of benzofurans via a one-pot O-arylation followed by a researchgate.netresearchgate.net sigmatropic rearrangement. organic-chemistry.org

The strategic use of this compound as an electrophilic aminating agent in the total synthesis of complex natural products and pharmaceuticals is another promising avenue for exploration. nih.gov

Advanced Spectroscopic and Analytical Methodologies for In Situ Monitoring of Reactions

A deep understanding of reaction kinetics and mechanisms is essential for process optimization and control. The development of advanced analytical methods for in situ monitoring of reactions involving this compound is a critical research frontier. Real-time analysis provides valuable insights that are often missed with traditional offline techniques. birmingham.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions. nih.gov Recent advancements have focused on making NMR reaction monitoring more robust, even for spectra with distortions or significant peak overlap. nih.govchemrxiv.org For heterogeneous solid-liquid reactions, specialized automated mixing devices have been developed to allow for effective in situ NMR analysis within a standard spectrometer. ed.ac.uk

Other spectroscopic techniques also play a vital role:

Infrared (IR) and Raman Spectroscopy: These methods provide complementary information about molecular vibrations and are well-suited for in situ monitoring, including through attenuated total reflectance (ATR) probes. spectroscopyonline.comresearchgate.net

Combined Techniques: The simultaneous use of multiple analytical and spectroscopic techniques can provide a comprehensive understanding of complex processes, from molecular transformations to particle formation. researchgate.net

Future efforts will focus on developing and refining these methodologies to handle challenging reaction conditions, such as high pressure or temperature, and to extract detailed kinetic and mechanistic data from complex reaction mixtures.

Further Elucidation of Complex Reaction Mechanisms through Combined Experimental and Theoretical Approaches

A complete understanding of a chemical reaction requires the synergy of experimental observation and theoretical computation. mdpi.com For reactions involving this compound, combining in situ monitoring data with high-level computational modeling will be key to unraveling complex reaction pathways. rsc.org

Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the prediction of geometries, energies of reactive intermediates, and transition states. osu.edursc.org This theoretical insight can rationalize experimental outcomes, such as diastereoselectivity in tandem reactions, and guide the design of more efficient synthetic processes. mdpi.com For example, theoretical studies can help explain the oxidation pathways in reactions involving hydroxylamines and control product selectivity. researchgate.net

The future of mechanistic studies in this area will involve:

Integrated Approaches: Tightly integrating experimental kinetics data from in situ monitoring with computational models to build and validate detailed reaction mechanisms.

Modeling Complex Systems: Extending theoretical studies to include the explicit role of solvents, catalysts, and non-covalent interactions, which are often crucial in determining reaction outcomes. rsc.org

Predictive Chemistry: Using computational tools not only to explain observed reactivity but also to predict the behavior of new catalytic systems and substrates, thereby accelerating the discovery of novel transformations for this compound.

By bridging the gap between theory and experiment, researchers can gain unprecedented insight into the fundamental chemistry of this versatile compound, paving the way for its rational application in science and industry.

Q & A

Basic Research Question

- ¹H NMR : The hydroxylamine proton (NH₂-O-) appears as a broad singlet at δ 5.5–6.5 ppm, while aromatic protons split into distinct patterns due to bromine and fluorine substituents (e.g., para-fluorine induces deshielding at δ 7.2–7.8 ppm) .

- ¹³C NMR : The Br and F substituents cause significant carbon chemical shift differences. For example, C-Br appears at ~110 ppm, and C-F at ~160 ppm.

- IR : The N-O stretch is visible at 950–1050 cm⁻¹, and NH₂ bending modes occur at 1550–1650 cm⁻¹ .

What computational methods are suitable for analyzing the reaction kinetics of this compound in nucleophilic acylations?

Advanced Research Question

Density functional theory (DFT) at the B3LYP/6-311+G(2df,2p) level can model transition states and activation barriers (ΔG‡). For instance, studies on hydroxylamine acylation show dual catalysis pathways where both O and N atoms participate, with ΔG‡ values of 17–20 kcal/mol . Solvent effects (e.g., water) are modeled using polarizable continuum models (PCM), which adjust barriers by 2–3 kcal/mol. Contradictions between theoretical and experimental product ratios (e.g., O- vs. N-acylation) may arise from unaccounted solvent dynamics or entropy effects .

How do bromine and fluorine substituents affect the compound’s electronic properties and reactivity?

Advanced Research Question

- Electron-Withdrawing Effects : Bromine (σₚ = 0.86) and fluorine (σₚ = 0.06) create a polarized aromatic ring, enhancing electrophilic substitution at meta positions.

- Hammett Analysis : The substituent constants predict reaction rates in SNAr or radical coupling. For example, fluorine’s inductive effect stabilizes intermediates in Ullmann couplings .

- Steric Effects : Bromine’s larger size may hinder access to reactive sites, requiring optimized catalysts (e.g., CuI/1,10-phenanthroline) .

What biological targets or pathways are plausible for this compound, and how can its bioactivity be validated?

Advanced Research Question

The compound’s hydroxylamine group may inhibit enzymes like nicotinamide phosphoribosyltransferase (NAMPT) or act as a nitric oxide donor. Fluorine enhances membrane permeability, while bromine provides a handle for radiolabeling (e.g., ⁷⁶Br for PET imaging). Validation methods include:

- Enzyme Assays : Measure IC₅₀ values using fluorescence-based NAD+ depletion assays .

- Cellular Uptake : Track via LC-MS/MS in cell lysates after 24-hour exposure .

How should researchers handle stability issues and storage conditions for this compound?

Basic Research Question

- Stability : The compound is prone to oxidation and hydrolysis. Store at –20°C under inert gas (Ar/N₂) in amber vials.

- Decomposition Signs : Discoloration (yellow to brown) indicates degradation. Purity checks via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) are recommended monthly .

Table 1: Key Thermodynamic Data for Reaction Pathways (Adapted from )

| Pathway | ΔG‡ (kcal/mol) | Solvent Effect (ΔΔG‡) | Dominant Product |

|---|---|---|---|

| O-Acylation (Dual Catalysis) | 18.6 | –1.2 (Water) | O-Acylated |

| N-Acylation (Dual Catalysis) | 17.4 | –0.8 (Water) | N-Acylated |

| Uncatalyzed | 24.1 | +2.5 (Water) | Mixture |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.